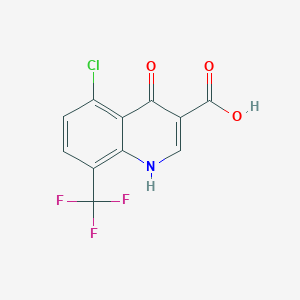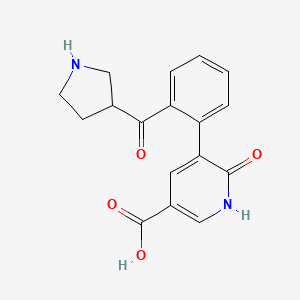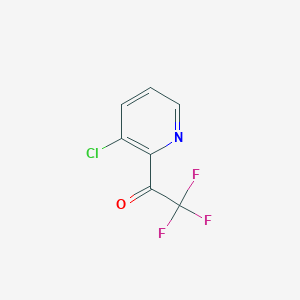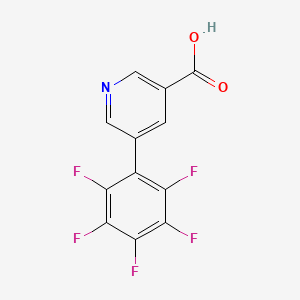
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid is a chemical compound characterized by the presence of a nicotinic acid moiety substituted with a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the pentafluorophenyl ring.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The nicotinic acid moiety can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzoic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid is unique due to the combination of the pentafluorophenyl group and the nicotinic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H4F5NO2 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H4F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)4-1-5(12(19)20)3-18-2-4/h1-3H,(H,19,20) |
InChI Key |
RKGOJDOIVWALPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
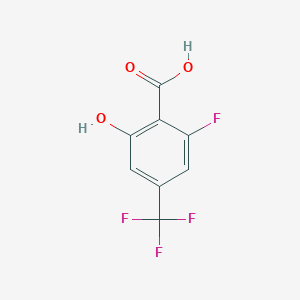
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
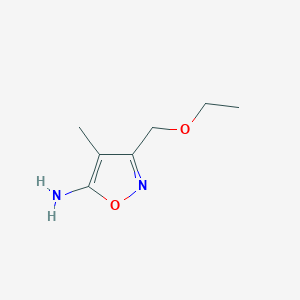
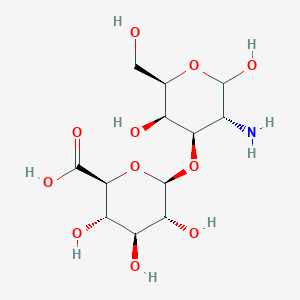
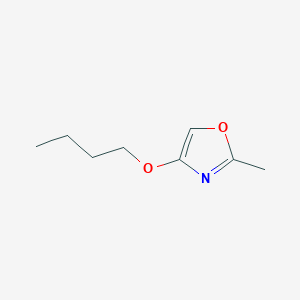

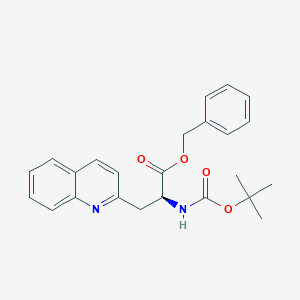
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)

